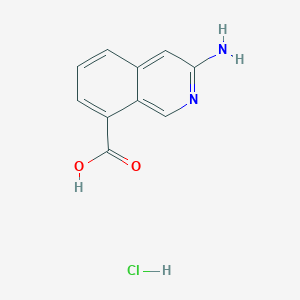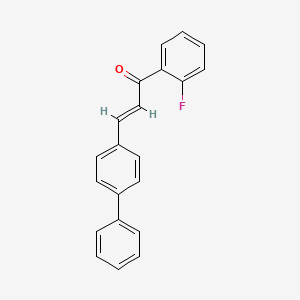![molecular formula C15H20N4O3S B6355998 1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858256-03-7](/img/structure/B6355998.png)
1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered electron-rich ring, which is one of the most critical and valuable cores of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .
Mécanisme D'action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been associated with remarkable multi-activity or specific targeting . For instance, TMP has a critical role in the fitting of colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have shown diverse bioactivity effects, indicating their potential to affect multiple biochemical pathways .
Pharmacokinetics
Natural products like tmp-bearing compounds often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Action Environment
The efficacy of tmp-bearing compounds against various diseases indicates their potential to be effective in diverse environments .
Analyse Biochimique
Biochemical Properties
1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions are crucial as they can lead to the disruption of cellular processes such as cell division and stress response. Additionally, this compound has demonstrated binding affinity towards histone lysine-specific demethylase 1 (HLSD1) and activin receptor-like kinase-2 (ALK2), further highlighting its potential in modulating gene expression and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are key players in cell signaling . Moreover, this compound has been shown to induce caspase activation, leading to apoptosis in cancer cells . These effects underscore its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and thus disrupting microtubule dynamics . This action is critical for its anticancer properties as it prevents cancer cells from undergoing mitosis. Additionally, the compound’s interaction with Hsp90 and TrxR leads to the inhibition of these proteins, which are essential for cancer cell survival and proliferation . The modulation of gene expression through its binding to HLSD1 and ALK2 further contributes to its multifaceted mechanism of action .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for prolonged observation of its effects . Over time, it has been observed to maintain its inhibitory effects on key enzymes and proteins, leading to sustained disruption of cellular processes . Long-term studies in vitro and in vivo have demonstrated its potential for continuous therapeutic application without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism leads to the formation of active metabolites that contribute to its overall bioactivity . Additionally, its interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins . Understanding these factors is essential for optimizing its therapeutic application .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals direct it to specific compartments, enhancing its efficacy . The subcellular localization is essential for its role in modulating cellular processes and exerting its therapeutic effects .
Propriétés
IUPAC Name |
5-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-20-11-8-10(9-12(21-2)13(11)22-3)14-17-15(23-18-14)19-6-4-16-5-7-19/h8-9,16H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCMGVHYNFDSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate](/img/structure/B6355934.png)
![N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B6355943.png)


![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)
![1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355988.png)
![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)
![1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356003.png)
![1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356008.png)
![1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356016.png)
![1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356019.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356024.png)
